molecular formula C24H26N4O3S B6569570 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-phenoxyphenyl)acetamide CAS No. 921493-29-0

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B6569570
CAS No.: 921493-29-0
M. Wt: 450.6 g/mol
InChI Key: VLWUCEHCJVSLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-phenoxyphenyl)acetamide features a thiazole core substituted with a cyclohexylcarbamoyl amino group at the 2-position and an acetamide moiety linked to a 4-phenoxyphenyl group. This structure combines a heterocyclic thiazole ring with lipophilic (cyclohexyl) and aromatic (phenoxy) substituents, which are often leveraged in medicinal chemistry for enhanced bioavailability and target binding.

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c29-22(25-18-11-13-21(14-12-18)31-20-9-5-2-6-10-20)15-19-16-32-24(27-19)28-23(30)26-17-7-3-1-4-8-17/h2,5-6,9-14,16-17H,1,3-4,7-8,15H2,(H,25,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWUCEHCJVSLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazinoindole Derivatives
  • Example: 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (Compound 24, ) Structure: Replaces the thiazole with a triazinoindole core. Synthesis: Synthesized via coupling of 2-((5-methyltriazinoindol-3-yl)thio)acetic acid with 4-phenoxyaniline (95% purity) .
Triazole Derivatives
  • Example: 2-((4-Formamido-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-phenoxyphenyl)acetamide () Structure: Features a 1,2,4-triazole ring with a formamido substituent. Molecular Weight: 369.399 g/mol. Key Differences: The triazole core is smaller and more polar than thiazole, which may alter solubility and metabolic stability .
Benzimidazole Derivatives
  • Example: 2-[(5-Nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide (M64, ) Structure: Substitutes thiazole with a nitro-benzimidazole group. Activity: Acts as a potent inhibitor of the MvfR ligand-binding domain, highlighting the importance of the acetamide-phenoxy motif in target binding .

Substituent Modifications

Phenyl Group Variations
  • Trifluoromethylphenyl: Example: 2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-(trifluoromethyl)phenyl)acetamide () Impact: The electron-withdrawing trifluoromethyl group increases metabolic resistance but may reduce solubility compared to the phenoxy substituent .

Carbamoyl and Acetamide Modifications

  • Cyclohexylcarbamoyl Analogues :

    • Example : Carboxamide derivatives from (e.g., 2CMPA) incorporate cyclohexylcarbamoyl groups but lack the thiazole core. These compounds demonstrate the role of the cyclohexyl group in stabilizing hydrophobic interactions .

Table 1: Structural and Property Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Purity/Activity Reference
Target Compound Thiazole Cyclohexylcarbamoyl, 4-phenoxy ~435.5 (calculated) N/A -
Compound 24 (Triazinoindole) Triazinoindole 5-Methyl, 4-phenoxy - 95% purity
M64 (Benzimidazole) Benzimidazole 5-Nitro, 4-phenoxy - Potent MvfR inhibitor
Compound Thiazole 4-(Trifluoromethyl)phenyl - Increased lipophilicity
Compound Phenoxyacetamide 2-Bromo-4-methylphenoxy 412.28 Predicted high density (1.402 g/cm³)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.